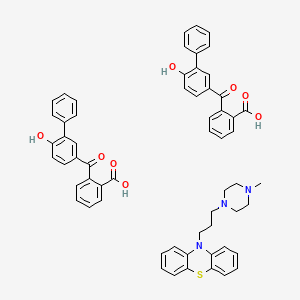

Perazine fendizoate

Beschreibung

Eigenschaften

Molekularformel |

C60H53N3O8S |

|---|---|

Molekulargewicht |

976.1 g/mol |

IUPAC-Name |

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.2C20H14O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h2-5,7-10H,6,11-16H2,1H3;2*1-12,21H,(H,23,24) |

InChI-Schlüssel |

MXNUIAISFPQBLP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O |

Herkunft des Produkts |

United States |

Historical Trajectories in Chemical Synthesis and Derivative Exploration

The synthesis of perazine (B1214570) itself is rooted in the broader history of phenothiazine (B1677639) chemistry. Phenothiazine was first synthesized by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org However, it was the work at Rhône-Poulenc laboratories in the 1940s that led to the development of phenothiazine derivatives with significant biological activity, such as promethazine. wikipedia.org This spurred further exploration of this chemical scaffold.

The synthesis of perazine involves the alkylation of phenothiazine. A common synthetic route involves reacting phenothiazine-10-propionitrile (B133782) with an acid and alcohol to form a methyl phenothiazinepropionate intermediate. This is followed by heating with 1-methylpiperazine (B117243) to yield an amide, which is then reduced, often using diborane, to produce perazine. wikipedia.org

The creation of perazine fendizoate is an example of derivative exploration through salt formation. The fendizoate salt is formed by reacting perazine with fendizoic acid. google.com This process is a common strategy in pharmaceutical chemistry to modify the physicochemical properties of a parent compound.

Current Research Landscape and Academic Gaps for Perazine Fendizoate

Novel Synthetic Routes and Reaction Pathway Design

The traditional synthesis of Perazine involves the N-alkylation of a phenothiazine (B1677639) core followed by functional group manipulations. However, modern synthetic chemistry offers more elegant and efficient alternatives.

Exploration of Chemo- and Regioselective Synthesis Strategies

One advanced approach involves the iridium-catalyzed head-to-head coupling of imines for the synthesis of C-substituted piperazines. acs.orgnih.gov This atom-economic process allows for the selective formation of a single diastereoisomer under mild conditions. acs.orgnih.gov For a hypothetical analogue of Perazine with substitution on the piperazine (B1678402) ring, this method could offer a direct route to the desired core structure. The reaction of an appropriately substituted imine, derived from an amino acid, could lead to a chiral piperazine precursor, which could then be N-methylated and coupled with a phenothiazine side chain.

Another key transformation in the synthesis of Perazine is the N-alkylation of the phenothiazine ring. Microwave-assisted N-alkylation has emerged as a powerful technique to achieve this with high selectivity and in shorter reaction times compared to conventional heating. researchgate.netmdpi.com The use of microwave irradiation can significantly improve the efficiency of the reaction between phenothiazine and a suitable alkyl halide, such as a 3-chloropropionyl derivative, which is a precursor to the side chain of Perazine. researchgate.net

The table below summarizes a hypothetical comparison of conventional versus a chemo- and regioselective approach for the synthesis of a key piperazine intermediate.

| Parameter | Conventional Method (e.g., Bis-alkylation and separation) | Iridium-Catalyzed [3+3] Cycloaddition |

| Starting Materials | Diethylamine, Formaldehyde | Substituted Imines |

| Catalyst | None | [IrCl(cod)(PPh3)] |

| Selectivity | Mixture of products requiring separation | High regio- and diastereoselectivity |

| Atom Economy | Moderate | High (100% theoretical) |

| Reaction Conditions | High temperature, long reaction times | Mild (e.g., room temperature) |

Development of Efficient and Sustainable Synthetic Protocols

Green chemistry principles are increasingly important in pharmaceutical synthesis. For this compound, this involves the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted synthesis, as mentioned for N-alkylation, is a key green technology that can be applied. researchgate.netacgpubs.org It often leads to higher yields, shorter reaction times, and can sometimes be performed in greener solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. researchgate.net

Another sustainable approach is the use of photoredox catalysis. acs.orgmdpi.com For instance, visible-light-mediated organophotoredox catalysis can be used for the N-alkylation of heterocyclic compounds like phenothiazine. acs.org This method operates under mild, transition-metal-free conditions, using a photoredox catalyst such as N-phenylbenzo[b]phenothiazine (PTH1) to activate a carboxylic acid-derived redox-active ester as the alkylating agent. acs.org This strategy could be employed to introduce the propyl side chain onto the phenothiazine nitrogen.

The synthesis of Fendizoic acid itself, traditionally a Friedel-Crafts acylation using aluminum chloride, can also be made more sustainable. The use of solid acid catalysts or carrying out the reaction in ionic liquids can reduce the environmental impact associated with the use of stoichiometric Lewis acids and chlorinated solvents.

The following table outlines a comparison of traditional versus sustainable methods for key steps in the synthesis of this compound precursors.

| Synthetic Step | Traditional Method | Sustainable Alternative |

| Phenothiazine N-alkylation | Conventional heating in toluene (B28343) with NaNH2 | Microwave-assisted synthesis in PEG or solvent-free |

| Piperazine Ring Formation | Multi-step synthesis with protecting groups | One-pot four-component reaction or catalytic cyclization |

| Fendizoic Acid Synthesis | Friedel-Crafts with AlCl3 in chlorinated solvents | Solid acid catalysis or reaction in ionic liquids |

Asymmetric Synthesis Approaches to Chiral Intermediates

While Perazine itself is achiral, the development of chiral analogues could lead to improved pharmacological properties. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution of racemates.

Stereoselective Catalysis and Chiral Ligand Design

The piperazine ring is a key target for introducing chirality. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is an efficient method for synthesizing chiral piperazin-2-ones, which are precursors to chiral piperazines. This reaction can achieve high enantioselectivities with the use of chiral ligands.

Another powerful technique is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edu This method, utilizing chiral ligands such as electron-deficient PHOX ligands, can generate α-tertiary piperazin-2-ones in high yields and enantioselectivities. caltech.edu These intermediates can then be reduced to the corresponding chiral piperazines.

For a hypothetical chiral analogue of Perazine, one could envision the synthesis of a chiral 1-methyl-piperazine precursor using one of these methods. The resulting enantiomerically pure piperazine could then be used in the synthesis of the final drug molecule.

Enantioselective Preparation of Precursor Molecules

The fendizoic acid moiety, while achiral in its standard form, has saturated analogues that have been synthesized from chiral precursors. nih.govrsc.org For example, a saturated analogue of fendizoic acid has been prepared from a bicyclo[2.1.1]hexane derivative. nih.govrsc.org The asymmetric synthesis of substituted benzoic acids is also an area of active research. nih.govsciforum.net For instance, the asymmetric Ru/cinchonine dual catalysis allows for the enantioselective synthesis of C-3 substituted phthalides from benzoic acids and acrylates, which could be a starting point for chiral fendizoic acid analogues. nih.gov

The following table presents a hypothetical enantioselective synthesis of a chiral piperazine precursor.

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation of a Pyrazin-2-ol | Pd(TFA)2 / (S)-Segphos | Up to 90% |

| Decarboxylative Allylic Alkylation | [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | Good to excellent |

Optimization of Reaction Conditions and Process Chemistry

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and the development of robust process chemistry.

For the N-alkylation of phenothiazine, microwave-assisted synthesis has been shown to be significantly improved by the addition of a small amount of N,N-dimethylformamide (DMF) when using sodium carbonate as the base. acgpubs.org This highlights the importance of screening additives to improve reaction yields and efficiency. In photoredox-catalyzed reactions, parameters such as the light source wavelength, solvent, and the presence of additives like water can have a significant impact on the reaction outcome and yield. acs.org For example, in the photoredox-catalyzed addition of methanol (B129727) to α-methylstyrene using an N-phenylphenothiazine catalyst, a quantitative yield was achieved after optimizing these parameters. beilstein-journals.org

Continuous flow chemistry is a key technology for improving the safety, efficiency, and scalability of pharmaceutical production. A two-step continuous flow procedure for the synthesis of a phenothiazine-derived precursor has been reported. researchgate.netresearchgate.net This involved the reaction of 10H-phenothiazine with 3-chloropropionyl chloride in a coil reactor, followed by nucleophilic substitution with a piperidine (B6355638) derivative. researchgate.netresearchgate.net Such a process could be adapted for the synthesis of Perazine, offering better control over reaction parameters and facilitating large-scale production.

The table below shows hypothetical optimization data for the N-alkylation of phenothiazine.

| Entry | Solvent | Base | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | NaH | None | 110 | 12 | 65 |

| 2 | DMF | K2CO3 | None | 120 | 8 | 75 |

| 3 | PEG-400 | Na2CO3 | None | 100 (MW) | 0.5 | 85 |

| 4 | PEG-400 | Na2CO3 | DMF (cat.) | 100 (MW) | 0.5 | 92 |

Kinetic and Thermodynamic Considerations in Multi-Step Synthesis

The synthesis of this compound is a multi-step process that involves the initial synthesis of the active pharmaceutical ingredient, Perazine, followed by a salt formation reaction with Fendizoic acid. Understanding the kinetic and thermodynamic parameters of each step is crucial for optimizing reaction conditions, maximizing yield, and ensuring the formation of the desired product with high purity.

Thermodynamic considerations determine the position of equilibrium and the spontaneity of each reaction step. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. While specific thermodynamic data for the synthesis of Perazine is not extensively published, analysis of structurally related phenothiazine drugs provides valuable insights. researchgate.netmdpi.com For example, studies on the dissolution and solvation of phenothiazine in various solvents show that these processes are generally enthalpy-driven. mdpi.com The thermodynamics of salt formation, such as the reaction between Perazine and Fendizoic acid, are typically favorable due to the strong ionic interaction in the resulting salt, leading to a significant release of energy (exothermic process).

The table below presents thermodynamic data for the dissolution of phenothiazine, the core structure of Perazine, which helps in understanding the energy changes involved in processing these types of compounds.

| Parameter | Value in Water | Value in Ethanol | Value in Propylene Glycol |

| Apparent Standard Gibbs Energy (ΔG°) | Positive | Positive | Positive |

| Apparent Standard Enthalpy (ΔH°) | Positive | Positive | Positive |

| Apparent Standard Entropy (ΔS°) | Negative | Positive | Positive |

| This interactive table summarizes the thermodynamic properties associated with the dissolution of phenothiazine in different solvents at 298.2 K. Data derived from studies on phenothiazine dissolution thermodynamics. mdpi.com |

Understanding these parameters is critical. For example, knowing that the enthalpy of dissolution is positive indicates that energy is required to dissolve the compound, which has implications for choosing appropriate solvents and temperatures during the synthesis and purification stages. mdpi.com Similarly, kinetic solubility testing is a crucial early step to evaluate a compound's behavior and prevent failures due to poor bioavailability. wuxiapptec.com

Scalability Studies for Laboratory to Industrial Synthesis

Translating a synthetic route for this compound from a small-scale laboratory setup to large-scale industrial production presents significant challenges. pharmaceuticalprocessingworld.com The primary goal of scalability studies is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and compliant with regulatory standards like Good Manufacturing Practices (GMP). pharmaceuticalprocessingworld.comcontractpharma.com

The key challenges in scaling up production include managing heat transfer, ensuring efficient mixing, controlling reaction kinetics, and handling materials safely. pharmaceuticalprocessingworld.comcontractpharma.com In the synthesis of the Perazine core, exothermic steps, if not properly managed in large reactors, can lead to temperature runaway and the formation of impurities. The reduction step, which may use reagents like diborane, requires specialized handling and equipment at an industrial scale to ensure safety. wikipedia.org

The final salt formation and crystallization step is another critical area in scalability. The goal is to consistently produce this compound with the correct crystal form (polymorph), particle size distribution, and purity. These physical characteristics can significantly impact the final drug product's stability and bioavailability. Challenges include:

Mixing and Mass Transfer: Ensuring homogenous mixing in large vessels to achieve uniform reaction and crystallization.

Temperature Control: Maintaining precise temperature profiles during crystallization to control nucleation and crystal growth.

Filtration and Drying: Efficiently separating and drying the final product without causing degradation or changes in its physical form.

Modern synthetic approaches are being explored to overcome these scalability issues. Continuous-flow synthesis, for example, offers significant advantages over traditional batch processing for phenothiazine derivatives. researchgate.net By conducting reactions in a continuously flowing stream through a reactor, it allows for better control over reaction parameters, improved heat transfer, enhanced safety, and more consistent product quality. researchgate.netnih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, also presents a scalable and often more environmentally friendly alternative for producing cocrystals and salts of phenothiazine drugs. rsc.org

The following table compares key parameters and considerations when moving from laboratory to industrial scale synthesis.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Batch Size | Milligrams to grams | Kilograms to tons | Process must be robust and reproducible at a larger scale. contractpharma.com |

| Equipment | Glassware (flasks, beakers) | Large stainless steel or glass-lined reactors | Surface-to-volume ratio decreases, impacting heat transfer. pharmaceuticalprocessingworld.com |

| Reagent Handling | Manual addition | Automated dosing systems, specialized containment | Safety and exposure risks increase significantly with larger quantities. |

| Process Control | Manual monitoring (TLC, etc.) | Automated process analytical technology (PAT) | Real-time monitoring is crucial for consistency and quality control. |

| Purification | Flash chromatography, simple recrystallization | Multi-stage crystallization, filtration, and drying systems | Efficiency and throughput are critical; solvent volumes are a major cost and environmental factor. |

| Regulatory | N/A | Strict adherence to cGMP guidelines required | Process changes may require re-validation. pharmaceuticalprocessingworld.comcontractpharma.com |

| This interactive table outlines the fundamental differences and challenges encountered when scaling the synthesis of a pharmaceutical compound like this compound from the laboratory to industrial production. |

Ultimately, successful scaling requires a multidisciplinary approach, integrating expertise in chemistry, chemical engineering, and regulatory affairs to ensure the final manufacturing process is safe, efficient, and capable of producing a high-quality drug substance. pharmaceuticalprocessingworld.com

Elucidation of Molecular Conformation via Advanced NMR Spectroscopy

The ¹H NMR spectrum of the perazine moiety is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, typically in the range of 6.8-7.5 ppm. The propyl chain linking the phenothiazine and piperazine rings would exhibit aliphatic proton signals, while the piperazine ring protons would likely appear as a complex set of multiplets due to their diastereotopic nature and conformational dynamics. The N-methyl group on the piperazine ring would present as a singlet.

The fendizoate moiety contains multiple aromatic protons on its biphenyl (B1667301) and benzoic acid ring systems, which would resonate in the aromatic region of the spectrum. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The phenothiazine portion of perazine would display signals for its 12 aromatic carbons. The piperazine and propyl carbons would appear in the aliphatic region. For the fendizoate anion, distinct signals would be observed for the carboxylic acid and ketone carbonyl carbons, in addition to the aromatic carbons of the biphenyl and benzoic acid groups.

Studies on N-substituted piperazine derivatives have shown that these molecules can exist as multiple conformers in solution due to the restricted rotation around the amide-like bonds and the chair-boat interconversion of the piperazine ring. spectrabase.com Temperature-dependent NMR studies could be employed to investigate these dynamic processes for this compound, providing insights into the energy barriers of these conformational changes. spectrabase.com

Table 1: Predicted NMR Data for this compound Components This table is predictive, based on typical chemical shifts for similar functional groups and structures.

| Component | Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|---|

| Perazine | ¹H | 6.8 - 7.5 | Phenothiazine aromatic protons |

| ¹H | 2.3 - 4.0 | Propyl chain & Piperazine ring protons | |

| ¹H | ~2.3 | N-CH₃ protons | |

| ¹³C | 115 - 150 | Phenothiazine aromatic carbons | |

| ¹³C | 45 - 60 | Piperazine ring & Propyl chain carbons | |

| ¹³C | ~46 | N-CH₃ carbon | |

| Fendizoate | ¹H | 6.9 - 8.2 | Aromatic protons |

| ¹H | 9.0 - 13.0 | -COOH and -OH protons (variable) | |

| ¹³C | 115 - 140 | Aromatic carbons | |

| ¹³C | ~170 | Carboxylic acid carbon (-COOH) |

Vibrational Spectroscopy Applications for Bond Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. acs.orgnih.gov This complementarity is crucial for a complete analysis of the functional groups within this compound. dergipark.org.trmt.com

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the polar functional groups. Key expected vibrations include:

O-H stretching: A broad band from the carboxylic acid and phenolic hydroxyl groups of the fendizoate moiety.

C=O stretching: A strong, sharp band from the carboxylic acid and ketone groups of fendizoate. scialert.net

N-H stretching: Although perazine is a tertiary amine, if any secondary amine impurities are present, a band might be observed in the 3300-3500 cm⁻¹ region. dergipark.org.tr

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. scispace.com

C-N stretching: Vibrations from the phenothiazine and piperazine rings. scialert.net

C-S stretching: A weaker band associated with the phenothiazine sulfide (B99878) linkage.

Raman spectroscopy would be particularly useful for identifying non-polar bonds. Expected signals include:

C=C stretching: Strong signals from the aromatic rings in both perazine and fendizoate. dergipark.org.tr

Symmetric vibrations: The symmetric stretching of the phenothiazine and piperazine rings.

C-S stretching: The carbon-sulfur bonds of the phenothiazine ring may also be Raman active. acs.org

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, confirming the presence of all key functional groups within the salt. ultraphysicalsciences.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Component |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | IR | 3300 - 2500 (broad) | Fendizoate |

| Phenolic Hydroxyl | O-H Stretch | IR | 3600 - 3200 (broad) | Fendizoate |

| Carbonyl (Ketone) | C=O Stretch | IR | 1680 - 1650 | Fendizoate |

| Carbonyl (Acid) | C=O Stretch | IR | 1725 - 1700 | Fendizoate |

| Aromatic Ring | C=C Stretch | IR, Raman | 1600 - 1450 | Perazine, Fendizoate |

| Aliphatic/Aromatic | C-H Stretch | IR, Raman | 3100 - 2850 | Perazine, Fendizoate |

| Phenothiazine | C-S Stretch | IR, Raman | 700 - 600 | Perazine |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby build an atomic model. chemicalbook.com This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Example Crystal Data for a Piperazine Salt Data for Piperazine-1,4-diium bis(4-aminobenzenesulfonate) is provided as a representative example of a piperazine salt crystal structure.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | a = 10.1709 Å, b = 8.4461 Å, c = 21.5569 Å |

| Volume (V) | 1851.83 ų |

| Molecules per unit cell (Z) | 4 |

| Key Structural Feature | Piperazine ring in a chair conformation. iucr.org |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds forming a 3D framework. iucr.org |

Mass Spectrometry for Fragment Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information by analyzing its fragmentation pattern upon ionization. wikipedia.org For a salt like this compound, the components would typically be analyzed as individual ions in the mass spectrometer.

The molecular weight of the perazine base is 339.50 g/mol . iucr.org In the mass spectrum, the molecular ion peak [M]⁺ for perazine would be observed at m/z 339. The fragmentation of perazine is expected to follow pathways characteristic of phenothiazine and piperazine derivatives. Key fragmentation steps would likely involve:

Alpha-cleavage adjacent to the piperazine nitrogen atoms, leading to the loss of the propyl-phenothiazine group or fragmentation of the piperazine ring itself.

Cleavage of the propyl chain , leading to fragments corresponding to the phenothiazine ring and the methylpiperazine side chain. A prominent fragment would be the N-methylpiperazine cation or related fragments.

Fragmentation of the phenothiazine ring system , though this stable aromatic core would be less prone to fragmentation than the side chain.

The molecular weight of fendizoic acid is 318.32 g/mol . alfa-chemical.commade-in-china.com Its mass spectrum, likely obtained in negative ion mode, would show a molecular ion [M-H]⁻ at m/z 317. Common fragmentation patterns for aromatic carboxylic acids include: libretexts.orgmiamioh.edu

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in an [M-H-17]⁻ fragment.

Loss of a carboxyl group (-COOH) as CO₂ and H, resulting in an [M-H-45]⁻ fragment. libretexts.org

Cleavage at the ketone group , which could lead to the separation of the biphenyl and benzoyl moieties.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the structures of both the perazine and fendizoate components of the salt.

Table 4: Predicted Key Mass Fragments for Perazine and Fendizoic Acid

| Component | Predicted m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|

| Perazine | 339 | [C₂₀H₂₅N₃S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₃N₂]⁺ | Methylpiperazinyl-ethyl fragment | |

| 199 | [C₁₂H₉NS]⁺ | Phenothiazine radical cation | |

| 70 | [C₄H₈N]⁺ | Fragmentation of piperazine ring | |

| Fendizoic Acid | 318 | [C₂₀H₁₄O₄] | Molecular Ion (M) |

| 317 | [M-H]⁻ | Deprotonated Molecular Ion | |

| 273 | [M-H-CO₂]⁻ | Loss of carbon dioxide | |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (in positive mode) docbrown.info |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Perazine |

| This compound |

| Fendizoic Acid |

| Piperazine |

| Phenothiazine |

Computational and Theoretical Chemistry Studies on Perazine Fendizoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules. mdpi.comresearchgate.net For perazine (B1214570) fendizoate, these calculations would typically be performed on the individual ions, perazine cation and fendizoate anion, to understand their intrinsic properties. A common functional and basis set for such organic molecules is B3LYP/6-311++G(d,p), which provides a good balance of accuracy and computational cost. samipubco.com

Theoretical analyses of phenothiazine (B1677639) derivatives often focus on parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests higher reactivity. samipubco.com The electrostatic potential map would reveal the regions susceptible to nucleophilic and electrophilic attacks. tandfonline.comnih.gov For the perazine cation, the positive charge is expected to be delocalized across the phenothiazine ring system and the piperazine (B1678402) moiety, with the nitrogen atoms being key sites of interaction. For the fendizoate anion, the negative charge would be concentrated on the carboxylate group.

Key quantum chemical descriptors that would be calculated for the perazine and fendizoate ions are presented in the hypothetical data table below.

| Parameter | Perazine Cation (Hypothetical Value) | Fendizoate Anion (Hypothetical Value) | Significance |

| EHOMO (eV) | -8.2 | -5.5 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| ELUMO (eV) | -1.5 | 0.8 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 6.7 | 6.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. samipubco.com |

| Dipole Moment (Debye) | 2.5 | 8.1 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electronegativity (χ) | 4.85 | 2.35 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | 3.35 | 3.15 | Resistance to change in electron distribution. samipubco.com |

| Global Softness (S) | 0.298 | 0.317 | The reciprocal of hardness, indicating the capacity to accept electrons. |

These parameters collectively provide a detailed picture of the electronic characteristics and potential reactivity of perazine fendizoate, guiding further studies into its interactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. tandfonline.comnih.govresearchgate.net An MD simulation of this compound, likely in an aqueous environment to mimic physiological conditions, would reveal the dynamic behavior of the perazine and fendizoate ions and their interactions.

The perazine molecule has a flexible N-alkyl piperazine side chain attached to the phenothiazine ring system. The phenothiazine ring itself is not planar but exists in a folded or "butterfly" conformation. researchgate.net MD simulations would track the fluctuations in this butterfly angle and the torsion angles of the side chain, identifying the most stable and frequently adopted conformations. Similarly, the fendizoate anion has rotational freedom around the bond connecting the phenyl and benzoyl rings.

A hypothetical summary of MD simulation results is presented below.

| Parameter | Observation | Implication |

| Perazine Butterfly Angle | Fluctuates around a mean value, with occasional transitions between folded states. | Indicates the inherent flexibility of the phenothiazine core. |

| Perazine Side Chain Torsions | Shows significant rotational freedom, leading to multiple low-energy conformations. | The flexibility of the side chain is crucial for binding to diverse biological targets. |

| Fendizoate Inter-ring Torsion | Rotates freely, but certain orientations are preferred due to steric hindrance. | Defines the spatial arrangement of the fendizoate ion. |

| Ion-Pair Distance (Perazine-Fendizoate) | Varies, suggesting a dynamic equilibrium between a closely associated ion pair and solvent-separated ions. | Provides insight into the dissociation behavior of the salt in solution. |

| RMSF of Piperazine Ring | Higher than the phenothiazine core. | The piperazine ring is a flexible region of the molecule. tandfonline.comnih.gov |

These simulations provide a dynamic picture of this compound, which is essential for understanding how it behaves in a biological environment and how it might interact with receptor binding sites. nih.govnih.gov

Ligand Docking and Molecular Modeling of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsamipubco.com For perazine, a known dopamine (B1211576) D2 receptor antagonist, docking studies would be performed to model its interaction with this G protein-coupled receptor (GPCR). jpionline.org The fendizoate anion would typically be excluded from these simulations unless it is thought to play a direct role in binding.

The docking process involves placing the perazine molecule into the known or a homology-modeled binding site of the D2 receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.govnih.gov For instance, the protonated nitrogen atom in the piperazine ring of perazine is a likely candidate for forming a strong hydrogen bond or salt bridge with an acidic residue (e.g., aspartic acid) in the receptor binding pocket.

A hypothetical table of docking results for perazine with the dopamine D2 receptor is shown below.

| Parameter | Hypothetical Value/Result | Significance |

| Binding Affinity (kcal/mol) | -9.5 | A quantitative estimate of the strength of the ligand-receptor interaction. samipubco.com |

| Key Interacting Residues | Asp114, Ser193, Phe389, Trp386 | Identifies the specific amino acids in the binding pocket that are crucial for ligand recognition. |

| Hydrogen Bonds | Perazine N-H --- Asp114 O | Strong, directional interactions that are critical for binding affinity and specificity. |

| Hydrophobic Interactions | Phenothiazine ring with Phe389, Trp386 | Non-polar interactions that contribute significantly to the overall binding energy. |

| Predicted Ki (nM) | 50 | A theoretical inhibition constant derived from the binding affinity. |

These molecular modeling studies are instrumental in rationalizing the biological activity of perazine and can guide the design of new derivatives with improved affinity or selectivity. acs.orgbiotech-asia.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comresearchgate.net These predictions can be validated against experimental data to confirm the calculated molecular structure. For this compound, DFT calculations could be used to predict the 1H and 13C NMR spectra. The calculated chemical shifts would then be compared to experimentally measured spectra. A good correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computed geometry. research-nexus.net

Similarly, the vibrational frequencies for both perazine and fendizoate can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be compared to an experimental IR spectrum. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), which is related to the electronic transitions between molecular orbitals. researchgate.netmdpi.com

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| 1H NMR (Perazine, aromatic proton) | 7.2 ppm | 7.1 ppm |

| 13C NMR (Fendizoate, carboxyl carbon) | 168 ppm | 170 ppm |

| IR (Phenothiazine C-S stretch) | 680 cm-1 | 675 cm-1 |

| UV-Vis λmax (Perazine) | 255 nm | 253 nm photochemcad.com |

Advanced Analytical Method Development for this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and public records, detailed information regarding the advanced analytical method development and validation specifically for the chemical compound This compound is not available in the public domain. Methodologies covering High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and impurity profiling for this particular salt form of Perazine could not be found.

Searches for "this compound" consistently yielded results for related but distinct compounds such as Levocloperastine fendizoate, Perazine, Perazine Dimalonate, and other piperazine derivatives. While these compounds share structural similarities, the specific analytical methods and validation data are unique to each chemical entity and its salt form. Therefore, extrapolating data from these related substances would not meet the required scientific accuracy for an article focused solely on this compound.

For instance, while a study on the mass spectrometry of various perazine derivatives was identified, it did not provide specific data on the fendizoate salt. nih.gov Similarly, information on impurities was found for Perazine Dimalonate, listing compounds like Perazine Sulphoxide, but this is not directly applicable to this compound. pharmaffiliates.com

The absence of specific literature suggests that either the analytical methods for this compound have not been published in accessible scientific journals or the compound is not widely studied under this specific name. Regulatory bodies and pharmacopeias often have detailed monographs for active pharmaceutical ingredients, but no such public records were found for "this compound" during the search.

Consequently, the creation of a scientifically accurate article detailing the HPLC and GC-MS methodologies, including stability-indicating assays, chiral separations, and impurity profiling for this compound, is not possible based on the currently available information.

Advanced Analytical Method Development and Validation for Perazine Fendizoate

Impurity Profiling and Trace Analysis

Identification and Quantification of Synthetic By-products

The synthesis of active pharmaceutical ingredients (APIs) like perazine (B1214570) fendizoate is a multi-step process that can introduce various impurities. These by-products can originate from starting materials, intermediates, or side reactions occurring during the synthesis. The identification and quantification of these impurities are critical for ensuring the safety and efficacy of the final drug product. science.gov For phenothiazine (B1677639) derivatives such as perazine, the synthesis typically involves the creation of the core phenothiazine structure followed by the addition of a side chain. Impurities can arise at any stage of this process. nih.gov

Common synthetic routes for piperazine-containing compounds often involve reactions like N-arylpiperazine formation and N-alkylation. nih.gov For instance, the synthesis could involve reacting a phenothiazine intermediate with a piperazine (B1678402) derivative. Potential by-products include unreacted starting materials, isomers, and products from unwanted side reactions, such as over-alkylation or the formation of regioisomers. ojp.gov In the synthesis of related compounds, process-related impurities have been identified and characterized using modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). science.goveurekaselect.com

The development of specific analytical methods is essential for separating and quantifying these synthetic by-products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. science.govhumanjournals.com By developing a gradient, reverse-phase HPLC method, it is possible to separate the main compound from its various process-related impurities. science.gov For genotoxic impurities, which must be controlled at very low levels (e.g., a threshold of toxicological concern of 1.5 μ g/day ), more sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS may be required. science.govdphen1.com Sample preparation steps, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components, like the fendizoate salt, before analysis. dphen1.com

Below is a table of potential synthetic by-products that could be encountered during the manufacturing of perazine, based on common synthetic pathways for phenothiazine and piperazine derivatives.

| Potential By-product | Source/Reason for Formation | Typical Analytical Technique |

| Unreacted Phenothiazine Intermediate | Incomplete reaction during side-chain attachment. | RP-HPLC, LC-MS |

| Unreacted Piperazine Derivative | Incomplete reaction; excess reagent used. | GC-MS, HPLC with derivatization |

| Over-alkylated Products | Secondary reaction of the piperazine nitrogen. | RP-HPLC, LC-MS/MS nih.gov |

| Positional Isomers | Non-selective reaction on the phenothiazine ring. | HPLC, GC-MS ojp.gov |

| Reagents from Previous Steps | Carry-over of starting materials or catalysts. | GC-MS, HPLC science.gov |

| Chiral Isomers | Incomplete resolution of racemic mixtures if applicable. | Chiral HPLC |

This table is illustrative and based on general knowledge of phenothiazine synthesis. Specific by-products for perazine fendizoate would require a detailed analysis of its specific synthetic route.

Degradation Product Analysis and Pathway Elucidation

Forced degradation studies are essential to identify potential degradation products that may form during the shelf life of a drug product, helping to establish degradation pathways and the intrinsic stability of the molecule. dphen1.compharmtech.com These studies involve subjecting the drug substance, in this case, this compound, to stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. ijrpp.comnih.gov The goal is to achieve a level of degradation, typically between 5-20%, which is sufficient to detect and characterize the degradants without causing excessive secondary degradation. pharmtech.comijrpp.com

Phenothiazine derivatives are known to be susceptible to oxidation and photolytic degradation. sciencepub.netnih.gov

Oxidative Degradation : Oxidation is a common degradation pathway for phenothiazines. nih.gov The sulfur atom in the phenothiazine ring is susceptible to oxidation, often forming the corresponding sulfoxide (B87167), which can be a major degradation product. nih.govnih.govcapes.gov.br In some cases, N-oxides of the piperazine ring can also form. nih.govmdpi.com These oxidative products can be identified using techniques like LC-MS/MS, which helps in elucidating their structure through fragmentation patterns. nih.gov

Photodegradation : Exposure to light, particularly UV radiation, can cause significant degradation of phenothiazine compounds. ijrpp.comnih.gov The process can be complex, potentially yielding numerous photoproducts. nih.gov For chlorpromazine, a related phenothiazine, irradiation led to the formation of sulfoxides and the substitution of the chlorine atom in the presence of nucleophilic solvents. nih.gov For perazine, photolytic stress could lead to similar transformations, including oxidation and reactions involving the piperazine side chain.

Hydrolytic and Thermal Degradation : Hydrolysis is studied across a range of pH values (e.g., using 0.1N HCl and 0.1N NaOH) to simulate conditions the drug might encounter. ijrpp.comajpsonline.com Thermal degradation is assessed by exposing the drug to high temperatures, often in 10°C increments above accelerated stability testing conditions. ajpaonline.comijsdr.org For many phenothiazines, degradation under hydrolytic and thermal stress is less pronounced compared to oxidative and photolytic conditions. nih.gov

Stability-indicating analytical methods, predominantly RP-HPLC, are developed to separate the parent drug from all its degradation products. humanjournals.com The combination of HPLC with mass spectrometry (LC-MS/MS) is a powerful tool for the structural characterization of the impurities formed. ijsdr.org

The plausible degradation products for perazine are summarized in the table below, based on known pathways for phenothiazine derivatives.

| Degradation Condition | Potential Degradation Product | Plausible Pathway | Analytical Method |

| Oxidation (e.g., H₂O₂) | Perazine Sulfoxide | Oxidation of the sulfur atom in the phenothiazine ring. nih.gov | RP-HPLC, LC-MS/MS nih.gov |

| Oxidation (e.g., H₂O₂) | Perazine N-Oxide | Oxidation of a nitrogen atom in the piperazine ring. mdpi.com | RP-HPLC, LC-MS/MS |

| Photolysis (UV/Vis Light) | Hydroxylated derivatives, Dimers | Substitution reactions or radical coupling. nih.gov | RP-HPLC, LC-MS/MS |

| Acid/Base Hydrolysis | Cleavage of side chain | Hydrolytic cleavage of the bond connecting the piperazine side chain to the phenothiazine nucleus. | RP-HPLC, LC-MS |

| Thermal Stress | Various minor degradants | Depends on the weakest bonds in the molecule; often similar to other stress conditions but at a slower rate. | RP-HPLC, LC-MS |

This table outlines expected degradation products based on the chemistry of the phenothiazine class. The actual degradation profile of this compound must be confirmed through specific experimental studies.

Method Validation Principles and Practices in Analytical Chemistry

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org It is a regulatory requirement essential for ensuring the quality, reliability, and consistency of analytical results. labmanager.comwjarr.com The principles and practices are outlined in international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines. numberanalytics.comeuropa.eu The objective is to ensure that every measurement made during routine analysis is accurate, reliable, and reproducible. labmanager.comdemarcheiso17025.com

Method validation applies to various analytical procedures, including identification tests, quantitative tests for impurities, and assays for the active ingredient. ich.org The process involves a systematic evaluation of a method's performance characteristics. mollabs.com Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ich.orgwjarr.com

Accuracy : This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often reported as percent recovery of a known amount of analyte added to a sample. ich.org Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels spanning the specified range. ich.org

Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. labmanager.com It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). labmanager.com Precision is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). ich.orglabmanager.com

Specificity/Selectivity : This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. demarcheiso17025.com For impurity tests, the method must be able to separate and detect various related substances from the main drug peak and each other. demarcheiso17025.com Forced degradation studies are crucial for demonstrating specificity. dphen1.com

Linearity and Range : Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org Linearity is typically evaluated using a minimum of five concentration levels, and the correlation coefficient (R²) should be high (e.g., ≥ 0.999). labmanager.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjarr.com LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com These are crucial for the analysis of impurities.

Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). ekb.eg It provides an indication of its reliability during normal usage. researchgate.net

The validation process must be thoroughly documented in a validation protocol, which outlines the procedures and acceptance criteria for all performance characteristics. numberanalytics.com

The table below summarizes the key validation parameters and their typical acceptance criteria for an HPLC method for impurity quantification.

| Validation Parameter | Purpose | Typical Procedure & Acceptance Criteria |

| Accuracy | To determine the closeness of the measured value to the true value. ich.org | Spike placebo with known amounts of impurity at 3 levels (e.g., 50%, 100%, 150% of specification). Acceptance Criteria: Recovery within 80-120% for impurities. ich.org |

| Precision (Repeatability) | To assess variability with the same analyst and equipment over a short time. labmanager.com | 6 replicate injections of a standard solution. Acceptance Criteria: RSD ≤ 5.0%. |

| Precision (Intermediate) | To assess variability with different analysts, on different days, or with different equipment. labmanager.com | Repeat precision test under varied conditions. Acceptance Criteria: RSD ≤ 10.0%. |

| Specificity | To ensure the method measures only the intended substance. wjarr.com | Analyze blank, placebo, and stressed samples. Peak purity analysis using a DAD detector. Acceptance Criteria: No interference at the retention time of impurities; peak purity angle < purity threshold. |

| Linearity | To confirm a proportional relationship between concentration and response. labmanager.com | Analyze ≥ 5 concentrations across the range. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99. labmanager.com |

| Range | To define the concentration interval where the method is valid. ich.org | Confirmed by accuracy and linearity data, typically from LOQ to 150% of the impurity limit. demarcheiso17025.com |

| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. wjarr.com | Based on signal-to-noise ratio (S/N): LOQ ≈ 10:1, LOD ≈ 3:1; or based on the standard deviation of the response and the slope of the calibration curve. |

| Robustness | To check the method's reliability against minor operational changes. researchgate.net | Vary parameters like mobile phase pH (±0.2), flow rate (±10%), column temperature (±5°C). Acceptance Criteria: System suitability parameters remain within limits; peak retention and area show minimal variation. ekb.egresearchgate.net |

Acceptance criteria can vary depending on regulatory agency and the specific application of the method.

Solid State Chemistry and Pharmaceutical Co Crystallization of Perazine Fendizoate

Polymorphism and Amorphism Studies of Perazine (B1214570) Fendizoate

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. symbiosisonlinepublishing.comnih.gov These different forms, along with the non-crystalline amorphous state, can significantly impact a drug's stability, solubility, and bioavailability. tricliniclabs.com

Crystalline Form Screening and Characterization

A thorough crystalline form screening for perazine fendizoate would be the first step in its solid-state characterization. This process involves subjecting the compound to a wide array of crystallization conditions to identify as many solid forms as possible. symbiosisonlinepublishing.com

Typical Screening Methods Would Include:

Solvent-based Crystallization: Attempting crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities. mdpi.com

Thermal Methods: Techniques like melt-crystallization and cooling rate studies. mdpi.com

Mechanical Stress: Grinding or milling to induce phase transformations. rjptonline.org

Each new form identified would then be characterized using a suite of analytical techniques to determine its unique physical properties.

Table 6.1: Standard Techniques for Characterizing Crystalline Forms

| Technique | Purpose | Hypothetical Finding for this compound |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on its crystal lattice. dergipark.org.tr | Form A might show characteristic peaks at specific 2θ angles, while Form B would show a different pattern. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events like melting and phase transitions, revealing melting points and relative stability. researchgate.net | A DSC thermogram could indicate that Form A melts at a lower temperature than Form B, suggesting it is the metastable form. |

| Thermogravimetric Analysis (TGA) | Determines changes in mass with temperature, used to identify solvates or hydrates by detecting solvent loss. researchgate.net | A TGA curve would show a weight loss step corresponding to the dehydration of a hydrate (B1144303) form. |

| Spectroscopy (FTIR, Raman) | Detects differences in molecular vibrations, which can vary between polymorphs due to different intermolecular interactions. symbiosisonlinepublishing.com | The infrared spectrum for an amorphous form would show broad peaks, whereas a crystalline form would have sharp, well-defined peaks. |

Note: The findings in this table are hypothetical examples of what such an analysis would yield. No such specific data has been published for this compound.

Impact of Crystallization Conditions on Solid-State Properties

The conditions under which a compound is crystallized have a profound effect on which solid form is produced and what its physical properties are. scielo.brnih.gov Key parameters that would need to be investigated for this compound include:

Solvent Choice: Protic versus aprotic solvents can influence which polymorph is favored. scielo.br

Temperature and Cooling Rate: Rapid cooling often traps molecules in a less stable (metastable) or amorphous form, while slow cooling allows the system to reach its most stable crystalline state. mdpi.com

Supersaturation: The level of supersaturation at which nucleation occurs can dictate the resulting crystal form and size. d-nb.info

Agitation: Stirring affects the rate of nucleation and can lead to the formation of smaller, more numerous crystals. scielo.br

Without experimental studies, it is impossible to define the specific relationship between these conditions and the solid-state outcomes for this compound.

Co-crystallization Strategies for Modifying Physico-Chemical Properties

Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a coformer are held together in the same crystal lattice by non-covalent bonds. rjptonline.org This strategy is often used to improve properties like solubility and stability. researchgate.net

Design and Synthesis of this compound Co-crystals

This compound itself is a salt. The concept of creating a co-crystal of a salt is an advanced area of crystal engineering. Typically, one would design co-crystals of the neutral perazine molecule. However, if designing a co-crystal of the this compound salt, researchers would look for coformers that can form strong hydrogen bonds or other non-ionic interactions with the salt's components without disrupting the ionic bond.

Synthesis Methods for Co-crystals:

Solvent Evaporation: Dissolving stoichiometric amounts of the components in a common solvent and allowing the solvent to evaporate slowly. rjptonline.org

Grinding: Both neat (dry) grinding and liquid-assisted grinding (LAG) can be used to form co-crystals through mechanical force. researchgate.net

Slurry Conversion: Stirring a suspension of the components in a solvent where they have limited solubility can lead to the conversion to the most stable co-crystal form. rjptonline.org

No literature exists describing the design or successful synthesis of a this compound co-crystal.

Structural Analysis of Co-crystal Architectures

If a co-crystal were synthesized, its structure would be definitively determined by Single Crystal X-ray Diffraction (SCXRD). This technique provides the precise three-dimensional arrangement of the molecules in the crystal lattice, revealing the specific hydrogen bonds and other intermolecular interactions that form the co-crystal architecture. mdpi.com Analysis would focus on identifying the supramolecular synthons—the recurring patterns of intermolecular interactions—that define the co-crystal's structure. rjptonline.org

Hydrates and Solvates: Formation and Characterization

Hydrates (containing water) and solvates (containing an organic solvent) are crystalline forms where solvent molecules are incorporated into the crystal lattice. mdpi.com Their formation can significantly alter the properties of a pharmaceutical solid. rsc.org

The formation of hydrates is a critical concern, as exposure to humidity during manufacturing or storage can trigger a transformation from an anhydrous form to a less soluble hydrate form. nih.gov Characterization would involve:

Gravimetric Vapor Sorption (GVS): To assess the hygroscopicity of the material and its tendency to form hydrates under varying relative humidity (RH).

Thermal Analysis (DSC/TGA): To identify the temperature at which the solvent is released from the crystal lattice. researchgate.net

X-ray Diffraction (PXRD/SCXRD): To determine the crystal structure of the solvated form. rsc.org

There are no published studies on the formation, stability, or crystal structure of any hydrate or solvate of this compound.

Crystal Engineering Principles Applied to this compound

Crystal engineering is a rapidly advancing field that focuses on the rational design and synthesis of solid-state structures with desired physicochemical properties. nih.govresearchgate.net This approach is particularly valuable in the pharmaceutical industry, where modifying properties such as solubility, stability, and dissolution rate can significantly impact a drug's efficacy and developability. rjptonline.orgresearchgate.net The application of crystal engineering to an Active Pharmaceutical Ingredient (API) like perazine involves selecting a suitable "co-former" or "counter-ion," such as fendizoic acid, to create a new multi-component crystalline form—either a salt or a cocrystal—without altering the API's intrinsic pharmacological activity. rjptonline.orgresearchgate.net

The formation of this compound is guided by fundamental principles of supramolecular chemistry, primarily involving non-covalent interactions between the two constituent molecules: the basic API, perazine, and the acidic co-former, fendizoic acid.

Component Analysis and the ΔpKa Rule

Perazine is a phenothiazine (B1677639) derivative featuring a piperazine (B1678402) moiety, which contains two basic nitrogen atoms. researchgate.net Fendizoic acid is an organic molecule containing a carboxylic acid functional group. guidechem.com The interaction between these two components can be predicted using the "rule of thumb" based on the difference in their pKa values (ΔpKa = pKa(base) - pKa(acid)). Generally, a ΔpKa greater than 3 suggests a high likelihood of proton transfer from the acid to the base, resulting in the formation of a salt. researchgate.net Conversely, a ΔpKa less than 0 typically leads to a neutral cocrystal, while the range between 0 and 3 is an ambiguous region where either outcome is possible.

As detailed in the table below, the strongest basic pKa of perazine is 8.41, while the predicted pKa of fendizoic acid's carboxylic group is approximately 3.28. drugbank.com

| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | pKa | Data Source |

| Perazine | NSNNCH₃ | C₂₀H₂₅N₃S | 339.50 | 8.41 (Strongest Basic) | drugbank.com |

| Fendizoic Acid | HOOCOOHO | C₂₀H₁₄O₄ | 318.32 | 3.28 (Predicted) | guidechem.com |

The calculation for perazine and fendizoic acid is: ΔpKa = 8.41 - 3.28 = 5.13

Since the resulting ΔpKa of 5.13 is significantly greater than 3, it is definitive that proton transfer occurs, and This compound exists as a salt rather than a cocrystal. This means the perazine molecule becomes a cation (piperazinium) and the fendizoic acid molecule becomes an anion (fendizoate).

Supramolecular Synthon Analysis

Supramolecular synthons are the robust, predictable patterns of intermolecular interactions that act as the "glue" in a crystal lattice. rsc.org In the case of a salt like this compound, the primary and most dominant synthon is the charge-assisted hydrogen bond. rsc.org This interaction forms between the protonated nitrogen atom (N⁺-H) of the perazine cation and the deprotonated carboxylate group (COO⁻) of the fendizoate anion.

The table below outlines the principal supramolecular synthon anticipated in the crystal structure of this compound.

| Synthon Type | Interacting Functional Groups | Description of Interaction | Role in Crystal Packing |

| Ionic Heterosynthon | Protonated Piperazine Nitrogen (N⁺-H) Deprotonated Carboxylate (COO⁻) | A strong, charge-assisted hydrogen bond forms between the hydrogen on the positively charged nitrogen of the perazine cation and an oxygen atom of the negatively charged carboxylate group on the fendizoate anion. rsc.orgscientific.net | This is the primary and most robust interaction responsible for recognizing and pairing the two ionic components, forming the fundamental building block of the salt crystal lattice. |

By forming a salt with fendizoic acid, the developers of this compound utilized these fundamental crystal engineering principles to create a new solid form with potentially modified and optimized pharmaceutical properties, such as improved aqueous solubility or enhanced physical stability, compared to the freebase form of perazine.

Chemical Reactivity and Degradation Pathways of Perazine Fendizoate

Investigation of Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the breakdown of a compound by reaction with water. The stability of perazine (B1214570) fendizoate to hydrolysis is influenced by the susceptibility of both the perazine and fendizoic acid moieties to this process.

While specific hydrolytic degradation studies on perazine fendizoate are not extensively documented, the stability of related structures provides insight. For instance, the piperazine (B1678402) ring, a core component of perazine, can be susceptible to hydrolysis under certain conditions. Studies on other piperazine derivatives have shown that hydrolysis can lead to the cleavage of the piperazine ring. For example, the hydrolytic degradation of some poly(amidoamine)s containing piperazine shows a decrease in molecular weight over time when incubated in aqueous solutions at neutral to alkaline pH, suggesting cleavage of the polymer backbone which can involve amide bond hydrolysis. mdpi.comnih.gov In the case of cefadroxil, which also contains a nitrogen-containing ring, degradation in aqueous solution is pH-dependent and can involve intramolecular aminolysis leading to piperazine-2,5-diones. nih.gov

For perazine, hydrolysis may lead to the cleavage of the N-alkyl side chain from the phenothiazine (B1677639) nucleus or opening of the piperazine ring itself, particularly under acidic or alkaline conditions. A study on a novel phenylpiperazine derivative indicated that hydrolytic degradation over a pH range of 1-12 follows pseudo-first-order kinetics, with acceleration by both hydrogen and hydroxide (B78521) ions. isaacpub.org

Table 1: Postulated Hydrolytic Degradation Products of Perazine The following table is based on general degradation patterns of related piperazine compounds.

| Potential Degradation Product | Postulated Mechanism |

|---|---|

| Phenothiazine | Cleavage of the N-propylpiperazine side chain |

| N-methylpiperazine | Cleavage of the bond between the propyl chain and the phenothiazine ring |

| Open-ring piperazine derivatives | Hydrolytic cleavage of the C-N bonds within the piperazine ring |

Photolytic and Oxidative Stability Studies

Photolytic Degradation:

The photochemical degradation of perazine and its derivatives has been investigated, revealing its sensitivity to light. nih.govnih.gov Free perazine in acidic aqueous solutions degrades through two parallel reactions: a rapid, reversible first-order photooxidation and a slower, zero-order photolysis. nih.gov The introduction of substituents on the phenothiazine ring can alter these degradation pathways. nih.gov

When an ethanolic solution of perazine is degraded by photooxidation, a number of degradation products are formed. nih.gov High-performance liquid chromatography (HPLC) and mass spectrometry have identified these products, which are similar to those formed during in-vivo metabolism, with some exceptions like perazine-N-oxide and 3-OH-perazine, whose formation appears to be linked to the cytochrome P-450 system. nih.gov This suggests a direct, oxygen-dependent formation of some metabolites upon exposure to light. nih.gov The photolytic degradation of other drugs containing a piperazine ring, such as fluoroquinolones, also shows cleavage of the piperazine ring as a degradation pathway. acs.org

Oxidative Degradation:

Oxidation is a significant degradation pathway for many pharmaceuticals, and the phenothiazine and piperazine moieties of perazine are susceptible to it. The oxidation of piperazine itself has been studied, particularly in the context of its use in carbon dioxide capture. While piperazine is more resistant to metal-catalyzed oxidative degradation than some other amines, it can still degrade, especially in the presence of catalysts like copper (Cu2+). utexas.eduepa.gov Iron (Fe2+) and other stainless steel metals are weaker catalysts for piperazine oxidation. utexas.edu Identified oxidation products of piperazine include ethylenediamine (B42938), carboxylate ions, and amides. utexas.edu

Forced degradation studies on drugs with a piperazine ring, like nintedanib, show the formation of N-oxidation products on the piperazine nitrogen atoms. nih.gov The oxidative degradation of perazine likely involves the formation of sulfoxides at the sulfur atom of the phenothiazine ring, a common degradation pathway for phenothiazines. Additionally, oxidation can occur on the piperazine ring and the tertiary amine of the side chain. nih.govmdpi.com The degradation of posaconazole, which also contains a piperazine ring, under oxidative stress leads to cleavage at the piperazine ring, forming N,N'-formyl diamine derivatives. americanpharmaceuticalreview.com

Fendizoic acid possesses antioxidant properties, as demonstrated in DPPH and ABTS radical scavenging assays, suggesting it has a capacity to neutralize free radicals. This property might offer some protection against oxidative degradation to the perazine moiety when in the salt form, although specific studies on this compound are needed to confirm this.

Table 2: Summary of Oxidative and Photolytic Degradation Findings for Perazine and Related Compounds

| Stress Condition | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Photooxidation | Perazine | Degrades via parallel photooxidation and photolysis. Products are similar to in-vivo metabolites. | nih.govnih.gov |

| Oxidation | Piperazine | Catalyzed by metal ions (e.g., Cu2+). Products include ethylenediamine and amides. | utexas.edu |

| Oxidation | Nintedanib (contains piperazine) | Formation of N-oxides on the piperazine ring. | nih.gov |

| Photooxidation | Perazine | Formation of radicals and specific oxidation products may be linked to side effects like contact allergies. | nih.gov |

Thermal Degradation Profiles and Decomposition Products

Thermal stability is a critical parameter for any pharmaceutical compound. The thermal degradation of this compound will be dictated by the thermal lability of its individual components.

Studies on the thermal degradation of aqueous piperazine show that it is relatively stable, with degradation becoming significant at temperatures above 135-150°C. utexas.eduepa.govresearchgate.net The degradation is first-order with respect to the piperazine concentration and has a high activation energy. utexas.edu Major thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine (AEP). utexas.edu The formation of these products likely proceeds through nucleophilic substitution reactions. utexas.edufigshare.com

Mass spectrometric analysis of perazine and its derivatives has provided insights into their fragmentation patterns, which can be indicative of thermal decomposition pathways. nih.gov These studies help in predicting the stability of the drug and identifying potential decomposition products. nih.gov

Fendizoic acid has a melting point of over 235°C with decomposition, indicating high thermal stability. impurity.com However, as a phenolic acid, it may undergo decarboxylation under certain thermal conditions, potentially through the formation of a quinone methide intermediate.

Table 3: Thermal Degradation Products of Aqueous Piperazine

| Degradation Product | Percentage of Nitrogen Lost (at 165°C after 20 weeks) | Reference |

|---|---|---|

| N-formylpiperazine | Together account for 57% | utexas.edu |

| Ammonium | ||

| N-(2-aminoethyl) piperazine |

Mechanistic Studies of Specific Chemical Transformations

The degradation of perazine and related compounds involves several distinct chemical transformations.

Photo-oxidation/Photolysis of Perazine: The photochemical degradation of perazine in acidic aqueous solutions follows a dual pathway. One is a fast, reversible first-order photooxidation, and the other is a slow, zero-order photolysis. The specific pathway can be influenced by substituents on the phenothiazine ring. nih.gov

Thermal Degradation of Piperazine: The thermal degradation of piperazine is thought to be dominated by nucleophilic substitution reactions. acs.org The process is likely initiated by the reaction between a neutral piperazine molecule and a protonated piperazine molecule, leading to ring-opening and the formation of an intermediate, which can then react further to form products like AEP. figshare.comacs.org

Oxidative Degradation of the Piperazine Ring: The oxidation of the piperazine ring can be initiated by radical species. acs.org This can involve hydrogen abstraction from either the N-H group or a C-H group on the ring, leading to the formation of a hydroperoxide species and subsequent ring-opening or other transformations. acs.org In drugs containing a piperazine ring, N-oxidation is a common transformation. nih.gov

Fragmentation of Perazine Derivatives: Mass spectrometry studies have elucidated the fragmentation routes of perazine and its analogues. nih.gov These fragmentation patterns, which occur under high energy conditions in the mass spectrometer, can provide a model for understanding the chemical bonds most likely to break under other stress conditions, such as high temperatures. The studies establish similarities and differences in fragmentation based on the substituent at the C2 position of the phenothiazine ring. nih.gov

Q & A

How can the FINER criteria improve research questions on Perazine’s neuropharmacology?

- Methodological Answer :

- Feasibility : Prioritize GLC over LC-MS/MS if resources are limited .

- Novelty : Explore understudied areas (e.g., Perazine’s effects on GABAergic pathways).

- Ethics : Ensure animal/cell models align with ARRIVE or OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.